molecular formula C10H13NO3 B1421959 Ethyl 4-hydroxy-3-(methylamino)benzoate CAS No. 1211430-36-2

Ethyl 4-hydroxy-3-(methylamino)benzoate

Cat. No. B1421959
M. Wt: 195.21 g/mol
InChI Key: APNLZXKQBORIJV-UHFFFAOYSA-N
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Description

“Ethyl 4-hydroxy-3-(methylamino)benzoate” is a benzoate ester . It is a food-grade antimicrobial agent . It has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-hydroxy-3-(methylamino)benzoate” can be found in various databases . The compound has been studied using DFT/B3LYP/6-311++G (2d, 2p) level of theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-hydroxy-3-(methylamino)benzoate” have been studied using DFT/B3LYP/6-311++G (2d, 2p) level of theory . The HOMO-LUMO energies of the title compound have also been calculated using ab initio calculations .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives exhibit significant nonlinear optical (NLO) properties, making them promising candidates for NLO materials. These compounds demonstrate larger static first and second hyperpolarizabilities compared to the NLO prototypical molecule, para-nitroaniline. Their maximum absorption wavelengths fall within the UV region, indicating effective charge transfer within the molecules. Particularly, derivatives with stronger electron donors than the methoxy group in EMAB show improved transparency–nonlinearity trade-offs (Kiven et al., 2023).

Optical Nonlinear Properties and Schiff Base Compounds

Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), two derived Schiff base compounds, have been synthesized and identified for their nonlinear refractive index (NRI) and optical limiting (OL) properties. These compounds show promise as candidates for use as optical limiters due to their NRI values and OLg thresholds, suggesting potential applications in areas where controlled light transmission is crucial (Abdullmajed et al., 2021).

Antimycobacterial Activity

A series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were synthesized and characterized for their potential as antimycobacterials. Several derivatives exhibited higher activity against M. avium subsp. paratuberculosis and M. intracellulare than standard treatments. Additionally, their effects on the rate of photosynthetic electron transport in spinach chloroplasts indicate that they can induce conformational changes in thylakoid membranes, leading to increased permeability and uncoupling of phosphorylation from electron transport (Tengler et al., 2013).

properties

IUPAC Name

ethyl 4-hydroxy-3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)7-4-5-9(12)8(6-7)11-2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNLZXKQBORIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-3-(methylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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